2-Methoxy-6-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline
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Overview
Description
2-Methoxy-6-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a methoxy group, a methyl group, and a pyridinyl-oxadiazole moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The methoxy and methyl groups are introduced via electrophilic substitution reactions. The pyridinyl-oxadiazole moiety is then attached through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and microwave-assisted synthesis could be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced to form different nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core and the pyridinyl-oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-2-carboxylic acid derivatives, while reduction of the oxadiazole ring can produce different amine derivatives .
Scientific Research Applications
2-Methoxy-6-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyridinyl-oxadiazole moiety can bind to enzymes and receptors, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antiprotozoal drug with a quinoline scaffold.
Uniqueness
What sets 2-Methoxy-6-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline apart is its unique combination of functional groups. The presence of the methoxy and methyl groups, along with the pyridinyl-oxadiazole moiety, provides distinct chemical and biological properties that can be leveraged for specific applications. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(2-methoxy-6-methylquinolin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-4-15-13(9-11)10-14(18(20-15)23-2)16-21-17(24-22-16)12-5-7-19-8-6-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQPZHAIFPIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)OC)C3=NOC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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